tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate
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Overview
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[35]non-6-ene-2-carboxylate is a complex organic compound with a unique structure that includes a boronate ester and a spirocyclic framework
Preparation Methods
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and bis(pinacolato)diborane.
Reaction Conditions: The reaction is catalyzed by palladium(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene (dppf) under an inert atmosphere.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds through coupling reactions.
Mechanism of Action
The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new bonds .
Comparison with Similar Compounds
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate can be compared with other boronate esters and spirocyclic compounds:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but with a different spirocyclic framework.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of the spirocyclic structure.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
Molecular Formula |
C19H32BNO4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-9-14(11-19)20-24-17(4,5)18(6,7)25-20/h9H,8,10-13H2,1-7H3 |
InChI Key |
IRTNNKTVTXBGBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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